2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-YL]cyclobutane-1,3-dione
Description
Properties
CAS No. |
649570-02-5 |
|---|---|
Molecular Formula |
C42H58N6O2 |
Molecular Weight |
678.9 g/mol |
IUPAC Name |
2,4-bis[4,5-bis(pentylamino)isoquinolin-1-yl]cyclobutane-1,3-dione |
InChI |
InChI=1S/C42H58N6O2/c1-5-9-13-23-43-31-21-17-19-29-35(31)33(45-25-15-11-7-3)27-47-39(29)37-41(49)38(42(37)50)40-30-20-18-22-32(44-24-14-10-6-2)36(30)34(28-48-40)46-26-16-12-8-4/h17-22,27-28,37-38,43-46H,5-16,23-26H2,1-4H3 |
InChI Key |
GYXRDVJCMLDQPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CC=CC2=C1C(=CN=C2C3C(=O)C(C3=O)C4=NC=C(C5=C4C=CC=C5NCCCCC)NCCCCC)NCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-yl]cyclobutane-1,3-dione typically involves multi-step organic reactions. The initial step often includes the preparation of the isoquinoline derivatives, which are then functionalized with pentylamino groups. These intermediates are subsequently coupled through a cyclobutane-1,3-dione core using cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-yl]cyclobutane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The pentylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, quinones, and hydroquinones .
Scientific Research Applications
2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-yl]cyclobutane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-yl]cyclobutane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-YL]cyclobutane-1,3-dione with analogous cyclobutane-dione and related dione-based compounds. Key differences in substituents, core structure, and functional properties are highlighted:
Structural and Functional Contrasts
- Core Rigidity vs. Flexibility: The cyclobutane-dione core in the target compound imposes planar rigidity, enhancing π-π interactions, whereas cyclopentene-dione (NOS-6) allows slight conformational flexibility .
- Solubility: Pentylamino groups in the target compound likely reduce water solubility compared to NOS-6’s phenolic hydroxybenzyl groups, which facilitate hydrogen bonding with aqueous environments .
- Electronic Properties: The isoquinoline substituents may confer redox activity or fluorescence, contrasting with the electron-withdrawing nitro/chloro groups in the halogenated derivative , which stabilize charge transfer.
Biological Activity
2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-YL]cyclobutane-1,3-dione is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by a cyclobutane core substituted with isoquinoline moieties. Its structural complexity suggests a diverse range of interactions with biological systems.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Antimicrobial Activity : Many cyclobutane-containing alkaloids have demonstrated antimicrobial properties.
- Antitumor Activity : The potential for anticancer effects has been noted in several studies involving related compounds.
- Cytotoxic Effects : Some derivatives show significant cytotoxicity against various cancer cell lines.
Data Table of Biological Activities
Case Study 1: Antimicrobial Properties
A study on cyclobutane-containing alkaloids revealed that several derivatives exhibited notable antimicrobial activity. For instance, compounds similar to 2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-YL]cyclobutane-1,3-dione were tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations (IC50 values ranging from 5 to 20 μg/mL) .
Case Study 2: Antitumor Activity
In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer). The observed IC50 values were below 4 μg/mL, indicating strong potential for further development as an anticancer agent .
Research into the mechanism of action suggests that the compound may interfere with cellular processes by inhibiting key enzymes involved in cell proliferation. Specifically, it has been identified as a potential inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
